2-Chloro-5-(prop-2-ynyl)pyridine
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Overview
Description
2-Chloro-5-(prop-2-ynyl)pyridine is an organic compound with the molecular formula C8H6ClN It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(prop-2-ynyl)pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with propargyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chloromethyl group with the propargyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(prop-2-ynyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form 2-chloro-5-(prop-2-enyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include 2-azido-5-(prop-2-ynyl)pyridine and 2-thio-5-(prop-2-ynyl)pyridine.
Oxidation: Products include this compound-3-carboxaldehyde.
Reduction: Products include 2-chloro-5-(prop-2-enyl)pyridine.
Scientific Research Applications
2-Chloro-5-(prop-2-ynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 2-Chloro-5-(prop-2-ynyl)pyridine involves its interaction with specific molecular targets. The propargyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can inhibit the activity of these targets, resulting in various biological effects. The exact pathways and targets depend on the specific application and the nature of the target organism or cell .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-(methyl)pyridine
- 2-Chloro-5-(prop-2-enyl)pyridine
Uniqueness
2-Chloro-5-(prop-2-ynyl)pyridine is unique due to the presence of the propargyl group, which imparts distinct reactivity compared to its analogs. This group allows for specific chemical modifications and interactions that are not possible with other similar compounds. The propargyl group also enhances the compound’s potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6ClN |
---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloro-5-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-2-3-7-4-5-8(9)10-6-7/h1,4-6H,3H2 |
InChI Key |
BDAOWDLVIIKTLP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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